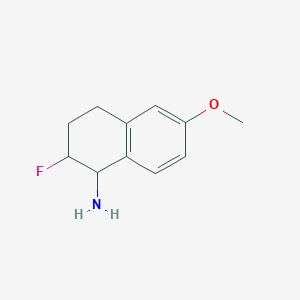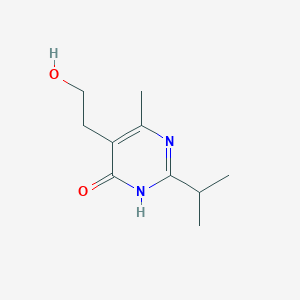![molecular formula C9H8F2O B13192535 2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)
2-[(3,4-Difluorophenyl)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Difluorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Difluorophenyl)methyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3,4-difluorobenzyl chloride with a base such as sodium hydroxide or potassium hydroxide, followed by epoxidation using an oxidizing agent like m-chloroperbenzoic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of carbonyl reductase to catalytically reduce a substrate to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, which is then epoxidized . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(3,4-Difluorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the oxirane ring.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Difluorophenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(3,4-Difluorophenyl)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in both chemical synthesis and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Difluorophenyl)oxirane: A closely related compound with similar chemical properties.
2-Methyl oxirane: Another oxirane derivative with different substituents.
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate: A more complex compound with additional functional groups.
Uniqueness: 2-[(3,4-Difluorophenyl)methyl]oxirane is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8F2O |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
2-[(3,4-difluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8F2O/c10-8-2-1-6(4-9(8)11)3-7-5-12-7/h1-2,4,7H,3,5H2 |
InChI-Schlüssel |
LNKHYIGGFHNIFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CC2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


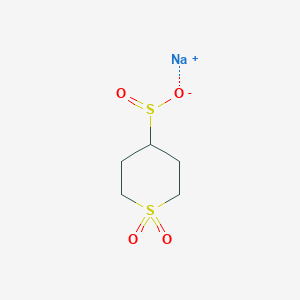
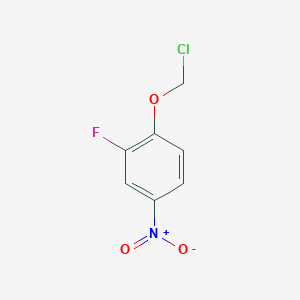

![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
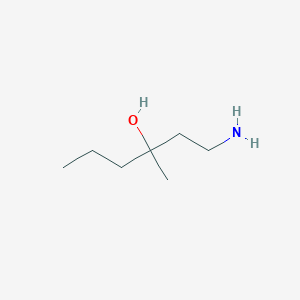

![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
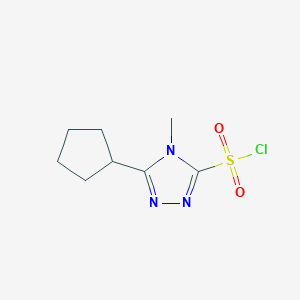
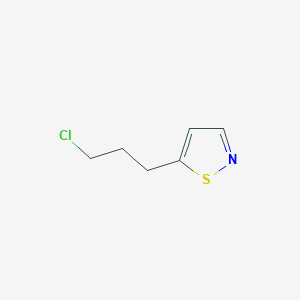
![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)
